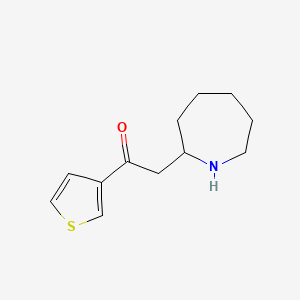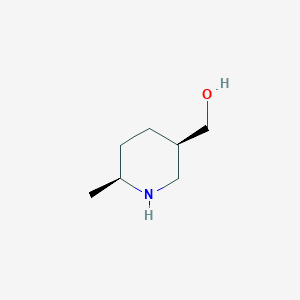
cis-(6-Methylpiperidin-3-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[cis-6-methylpiperidin-3-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom The compound [cis-6-methylpiperidin-3-yl]methanol is characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of the piperidine ring and a methyl group (-CH3) attached to the sixth carbon in the cis configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [cis-6-methylpiperidin-3-yl]methanol can be achieved through several methods. One notable method involves biocatalytic transamination followed by crystallization-induced dynamic resolution . This method utilizes biocatalysts to introduce the desired functional groups and achieve the cis configuration .
Another approach involves the hydrogenation of piperidine derivatives . This method employs palladium or rhodium catalysts to hydrogenate piperidine derivatives, resulting in the formation of [cis-6-methylpiperidin-3-yl]methanol .
Industrial Production Methods
Industrial production of [cis-6-methylpiperidin-3-yl]methanol typically involves large-scale hydrogenation processes. These processes are optimized for high yield and purity, ensuring that the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
[cis-6-methylpiperidin-3-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halides or alkyl derivatives.
Aplicaciones Científicas De Investigación
[cis-6-methylpiperidin-3-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism of action of [cis-6-methylpiperidin-3-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group and the piperidine ring play crucial roles in its activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
[cis-6-methylpiperidin-3-yl]methanol hydrochloride: A salt form of the compound with similar properties.
cis-3-hydroxy-5-methylpiperidin-1-ylmethanone: A related compound with a different substitution pattern.
Uniqueness
[cis-6-methylpiperidin-3-yl]methanol is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its cis configuration and the presence of both hydroxyl and methyl groups make it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Fórmula molecular |
C7H15NO |
|---|---|
Peso molecular |
129.20 g/mol |
Nombre IUPAC |
[(3R,6S)-6-methylpiperidin-3-yl]methanol |
InChI |
InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3/t6-,7+/m0/s1 |
Clave InChI |
FMYGWFUUVQICDN-NKWVEPMBSA-N |
SMILES isomérico |
C[C@H]1CC[C@H](CN1)CO |
SMILES canónico |
CC1CCC(CN1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


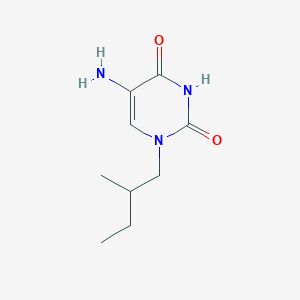
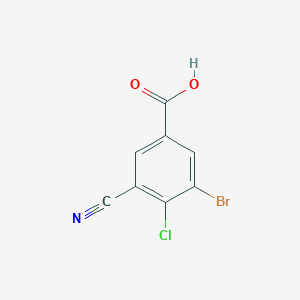
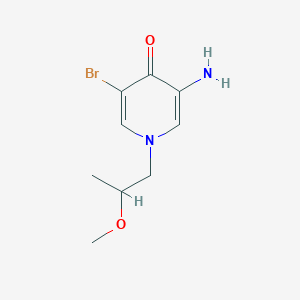
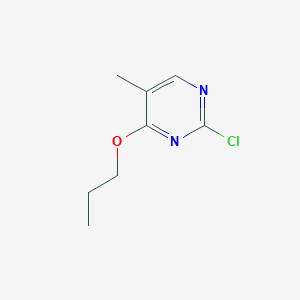
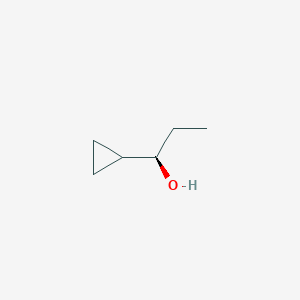
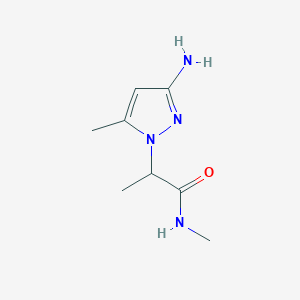
![1-[(4-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine](/img/structure/B13067156.png)
![(3S)-6,6-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13067161.png)
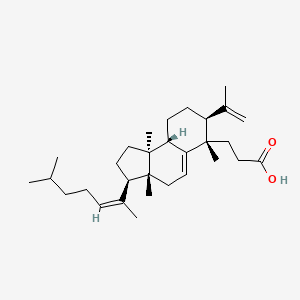
![tert-butyl N-[(1S)-1-(5-bromo-3-fluoropyridin-2-yl)ethyl]carbamate](/img/structure/B13067168.png)
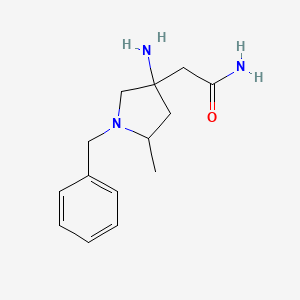
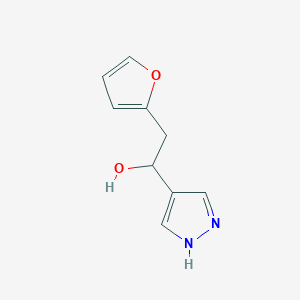
![4-O-benzyl 10-O-tert-butyl (1S,2S,6R,8S)-6-(hydroxymethyl)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13067186.png)
